

# Catalytic Systems for Reactions with Allyltriisopropylsilane: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Allyltriisopropylsilane*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various catalytic reactions involving **allyltriisopropylsilane**. The information is intended to guide researchers, scientists, and drug development professionals in the application of these catalytic systems for the synthesis of complex organic molecules.

## Asymmetric Allylation Reactions

Asymmetric allylation reactions using **allyltriisopropylsilane** are crucial for the enantioselective synthesis of chiral molecules, particularly homoallylic alcohols and amines. These reactions are often catalyzed by transition metal complexes with chiral ligands.

## Iridium-Catalyzed Asymmetric Allylation of Sodium Triisopropylsilanethiolate

Iridium complexes, particularly those with phosphoramidite ligands, have been shown to effectively catalyze the regio- and enantioselective allylation of sodium triisopropylsilanethiolate with allylic carbonates. This reaction yields branched allylic sulfides, which are valuable precursors to chiral thiols.<sup>[1][2][3][4]</sup>

Quantitative Data Summary:

Entry	Allylic Carbonate	Catalyst Loading (mol%)	Solvent	Temp (°C)	Time (h)	Yield (%)	Branches:Linear Ratio	ee (%)
1	Cinnamyl methyl carbonate	[Ir(COD)Cl] <sub>2</sub> (0.5), Ligand (1.0)	CH <sub>2</sub> Cl <sub>2</sub>	RT	12	77	97:3	89
2	(E)-Hex-2-en-1-yl methyl carbonate	[Ir(COD)Cl] <sub>2</sub> (0.5), Ligand (1.0)	CH <sub>2</sub> Cl <sub>2</sub>	RT	12	65	95:5	85
3	1-Phenylallyl methyl carbonate	[Ir(COD)Cl] <sub>2</sub> (0.5), Ligand (1.0)	CH <sub>2</sub> Cl <sub>2</sub>	RT	12	72	96:4	88

#### Experimental Protocol:

A detailed experimental protocol for the iridium-catalyzed asymmetric allylation of sodium triisopropylsilanethiolate is as follows:

#### Materials:

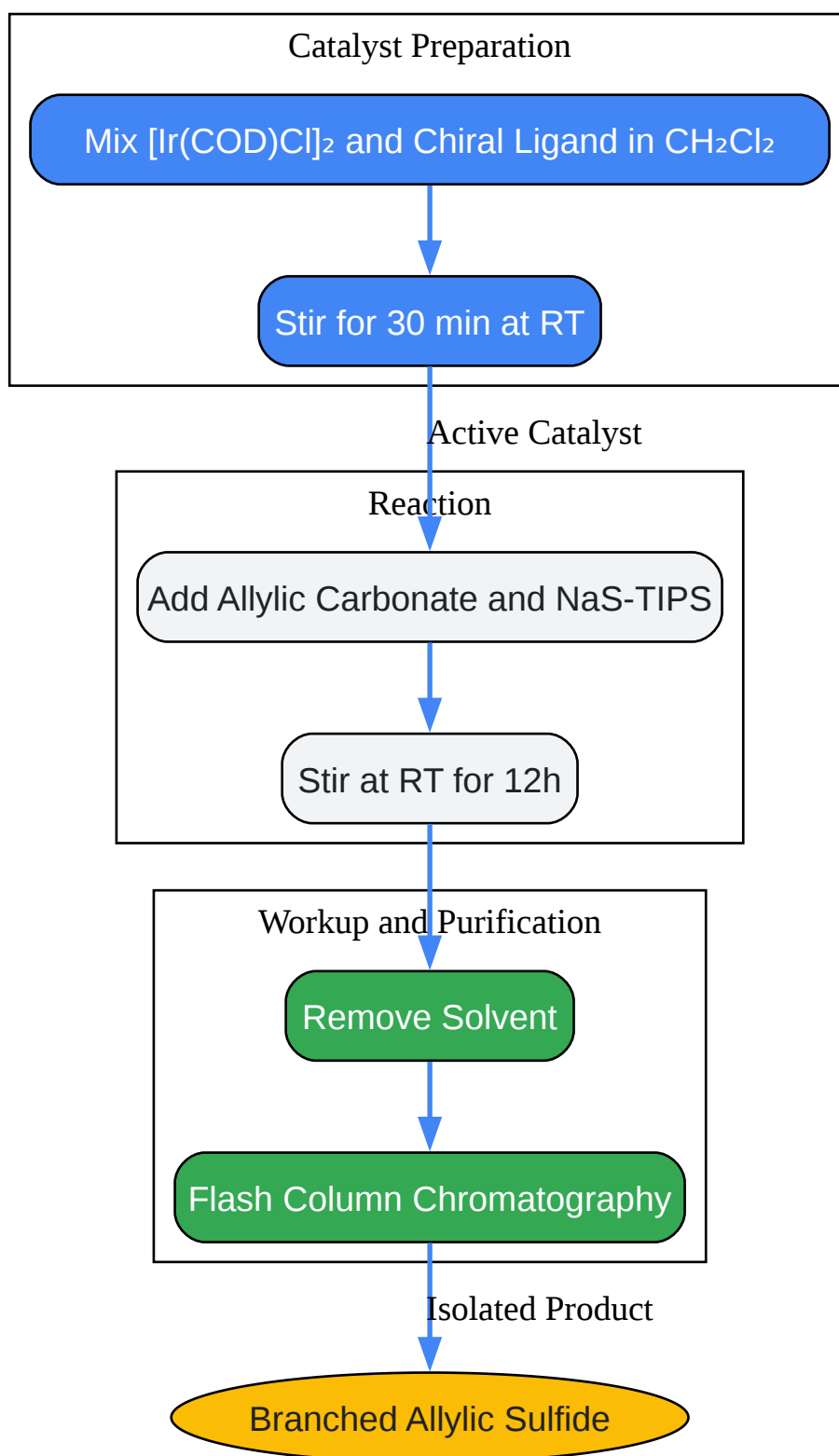
- [Ir(COD)Cl]<sub>2</sub> (Iridium(I) cyclooctadiene chloride dimer)
- Chiral phosphoramidite ligand (e.g., (R)-N-(1-phenylethyl)-N-methyl-1,1'-binaphthyl-2,2'-diyl phosphoramidite)

- Allylic carbonate
- Sodium triisopropylsilanethiolate
- Anhydrous dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Argon or Nitrogen gas
- Standard Schlenk line or glovebox techniques

Procedure:

- In a glovebox or under an inert atmosphere, a Schlenk tube is charged with  $[\text{Ir}(\text{COD})\text{Cl}]_2$  (0.005 mmol, 0.5 mol%) and the chiral phosphoramidite ligand (0.01 mmol, 1.0 mol%).
- Anhydrous dichloromethane (1.0 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.
- To this solution, the allylic carbonate (1.1 mmol) and sodium triisopropylsilanethiolate (1.0 mmol) are added sequentially.
- The reaction mixture is stirred at room temperature for the time indicated in the data table (typically 12 hours).
- Upon completion of the reaction (monitored by TLC or GC-MS), the solvent is removed under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to afford the desired branched allylic sulfide.

Experimental Workflow Diagram:



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Caption: General workflow for Iridium-catalyzed asymmetric allylation.

# Dual Copper Hydride- and Palladium-Catalyzed Asymmetric Synthesis of $\alpha$ -Stereogenic Allyl Silanes

A dual catalytic system employing copper hydride (CuH) and palladium has been developed for the enantioselective synthesis of  $\alpha$ -stereogenic allyl silanes from vinyl silanes and enol triflates.

[1] This method provides access to a variety of chiral allyl silanes with high enantioselectivity.

Quantitative Data Summary:

Entry	Vinyl Silane	Enol Triflate	Cu-Catalyst (mol%)	Pd-Catalyst (mol%)	Ligand (mol%)	Solvent	Yield (%)	ee (%)
1	Vinyltriisopropylsilane	1-Phenylvinyl triflate	2.5	2.5	5.0	Toluene	85	92
2	Vinyltriisopropylsilane	2-Naphthylvinyl triflate	2.5	2.5	5.0	Toluene	82	90
3	Vinyltriisopropylsilane	Cyclohex-1-en-1-yl triflate	2.5	2.5	5.0	Toluene	78	95

Experimental Protocol:

Materials:

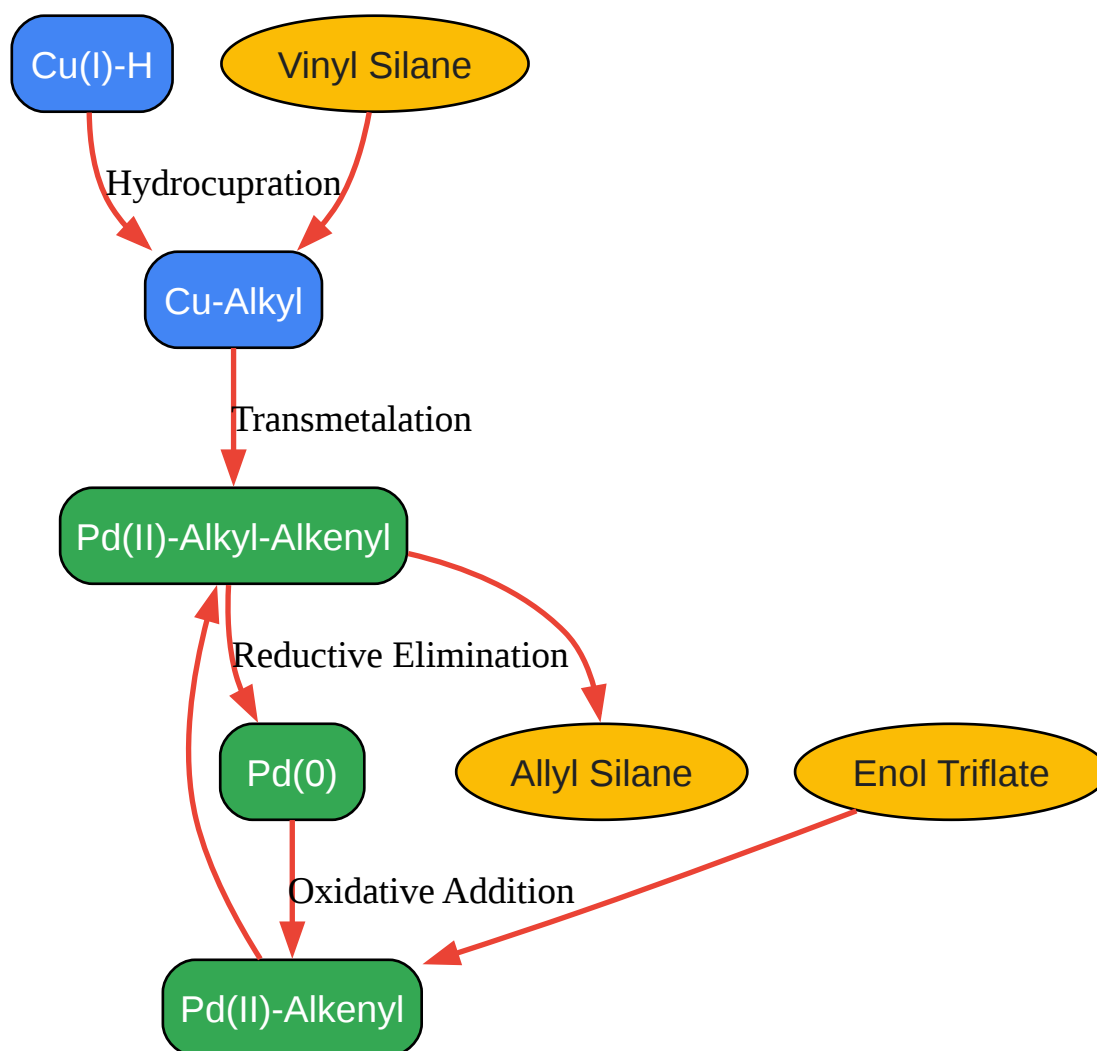
- Copper(I) source (e.g., Cu(OAc)<sub>2</sub>)
- Palladium(0) source (e.g., Pd<sub>2</sub>(dba)<sub>3</sub>)

- Chiral ligand (e.g., a chiral phosphine ligand)
- Silane reductant (e.g.,  $(\text{EtO})_3\text{SiH}$ )
- Vinyltriisopropylsilane
- Enol triflate
- Anhydrous toluene
- Argon or Nitrogen gas
- Standard Schlenk line or glovebox techniques

Procedure:

- In a glovebox, a reaction vial is charged with  $\text{Cu}(\text{OAc})_2$  (0.025 mmol, 2.5 mol%),  $\text{Pd}_2(\text{dba})_3$  (0.0125 mmol, 1.25 mol%), and the chiral ligand (0.05 mmol, 5.0 mol%).
- Anhydrous toluene (1.0 mL) is added, and the mixture is stirred for 15 minutes.
- The enol triflate (1.0 mmol) and vinyltriisopropylsilane (1.2 mmol) are added to the vial.
- Finally, the silane reductant  $((\text{EtO})_3\text{SiH}$ , 1.5 mmol) is added.
- The vial is sealed and the reaction mixture is stirred at the specified temperature (e.g., 60 °C) for the required time (e.g., 24 hours).
- After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel.
- The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography to yield the enantioenriched  $\alpha$ -stereogenic allyl silane.

Catalytic Cycle Diagram:



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Caption: Dual CuH- and Pd-Catalyzed Asymmetric Synthesis.

## Hiyama Cross-Coupling Reactions

The Hiyama cross-coupling reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an organosilane and an organic halide. **Allyltriisopropylsilane** can be utilized as the organosilane partner in these reactions.

Quantitative Data Summary:

While specific data for **allyltriisopropylsilane** in Hiyama couplings is less common in readily available literature, the general conditions can be adapted. The following table provides a

general overview for related arylsilanes.

Entry	Aryl Halide	Arylsilane	Pd-Catalyst (mol%)	Ligand (mol%)	Activator	Solvent	Yield (%)
1	4-Iodoanisole	Phenyltrimethoxysilane	Pd(OAc) <sub>2</sub> (2)	SPhos (4)	TBAF	Toluene	95
2	1-Bromonaphthalene	Phenyltrimethoxysilane	PdCl <sub>2</sub> (dppf) (3)	-	NaOH	Dioxane/H <sub>2</sub> O	88
3	4-Chlorobenzonitrile	Phenyltrimethoxysilane	Pd(OAc) <sub>2</sub> (1)	XPhos (2)	K <sub>3</sub> PO <sub>4</sub>	t-BuOH	92

#### Experimental Protocol (General):

##### Materials:

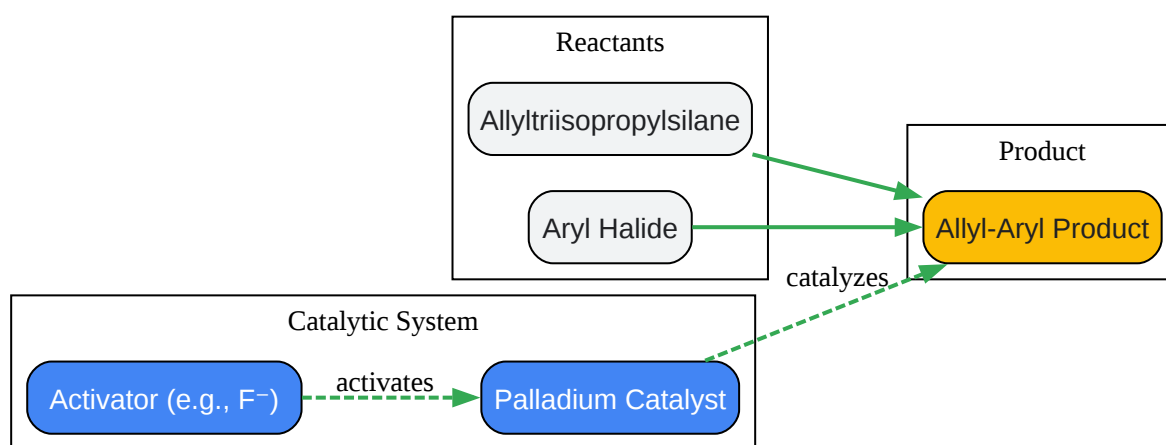
- Palladium catalyst (e.g., Pd(OAc)<sub>2</sub>, PdCl<sub>2</sub>(dppf))
- Ligand (if required, e.g., SPhos, XPhos)
- **Allyltriisopropylsilane**
- Aryl halide
- Fluoride source (e.g., TBAF) or base (e.g., NaOH, K<sub>3</sub>PO<sub>4</sub>)
- Anhydrous solvent (e.g., toluene, dioxane, t-BuOH)
- Argon or Nitrogen gas
- Standard Schlenk line or glovebox techniques



## Procedure:

- To a Schlenk tube under an inert atmosphere, add the palladium catalyst, ligand (if necessary), and the activator/base.
- Add the anhydrous solvent, followed by the aryl halide and **allyltriisopropylsilane**.
- The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (e.g., 12-24 hours).
- After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography.

## Logical Relationship Diagram:



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Caption: Key components of the Miyaura cross-coupling reaction.

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## References

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